molecular formula C10H9BrF3N B13055005 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine

1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine

Cat. No.: B13055005
M. Wt: 280.08 g/mol
InChI Key: XNDPJLAOLSIKQX-UHFFFAOYSA-N
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Description

1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using amine precursors such as ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9BrF3N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2

InChI Key

XNDPJLAOLSIKQX-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N

Origin of Product

United States

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